Einecs 302-961-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

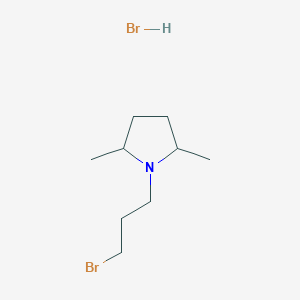

Structure

3D Structure of Parent

Properties

CAS No. |

94135-90-7 |

|---|---|

Molecular Formula |

C9H19Br2N |

Molecular Weight |

301.06 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2,5-dimethylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C9H18BrN.BrH/c1-8-4-5-9(2)11(8)7-3-6-10;/h8-9H,3-7H2,1-2H3;1H |

InChI Key |

VBJPHSXINZTGAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1CCCBr)C.Br |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical properties of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

An In-depth Technical Guide to the Physical Properties of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated physical properties of the quaternary ammonium salt, 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. Due to the limited availability of direct experimental data for this specific compound, this guide combines calculated values, estimations based on structurally similar compounds, and established experimental protocols for the characterization of such salts.

Core Physical Properties

The physical characteristics of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide are crucial for its handling, formulation, and application in research and development. Below is a summary of its key physical properties.

| Property | Value | Method of Determination |

| Molecular Formula | C\u2089H\u2081\u2089Br\u2082N | Calculation |

| Molecular Weight | 299.10 g/mol | Calculation |

| Melting Point | Estimated to be in the range of a solid at room temperature. | Estimation based on analogous structures |

| Boiling Point | Decomposes before boiling. | General property of quaternary ammonium salts |

| Solubility | Expected to be soluble in polar solvents like water, ethanol, and acetone, with limited solubility in non-polar organic solvents.[1][2] | Estimation based on analogous structures[3] |

Note: The melting point of pyrrolidinium-based ionic liquids can be influenced by the structure of the cation and the nature of the anion.[4][5][6] Given that many pyrrolidinium bromide salts are solids at room temperature, it is reasonable to predict a similar state for the title compound.[4] Quaternary ammonium salts are ionic compounds and typically have high thermal stability, often decomposing at high temperatures rather than exhibiting a true boiling point.[7] Their solubility is dictated by their ionic nature, favoring polar solvents capable of solvating the cation and anion.[1][2][3]

Experimental Protocols

Detailed methodologies for determining the physical properties of quaternary ammonium salts are outlined below. These protocols are standard in the field and can be applied to 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide

Objective: To synthesize 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide via a quaternization reaction.

Materials:

-

2,5-dimethylpyrrolidine

-

1,3-dibromopropane

-

A suitable aprotic polar solvent (e.g., acetonitrile, acetone)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylpyrrolidine in the chosen aprotic polar solvent.

-

Add an equimolar amount of 1,3-dibromopropane to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from several hours to days, depending on the reactivity of the substrates.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the product can be precipitated by adding an anti-solvent, such as diethyl ether.

-

The resulting solid is collected by filtration, washed with the anti-solvent to remove unreacted starting materials, and dried under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

Objective: To determine the melting point of the synthesized compound using a standard laboratory method.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)

-

Capillary tubes

Procedure:

-

A small, finely powdered sample of the dried compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point. For ionic liquids, a Differential Scanning Calorimeter (DSC) can also be used to determine the melting temperature and other thermal transitions.[4][5]

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents.

Qualitative Method:

-

Take a small, measured amount of the compound (e.g., 10 mg) and add it to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Shake the test tube vigorously and observe if the solid dissolves completely.

-

If it dissolves, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble. This can be repeated with a range of polar and non-polar solvents.[8]

Quantitative Method (Gravimetric Approach):

-

Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.[9]

-

Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.[9]

-

A known volume or weight of the clear saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solid residue is measured.

-

The solubility is then calculated and expressed in units such as g/100 mL or mol/L.[4] For ionic liquids, methods like inverse gas chromatography can also be employed to determine solubility parameters.[10]

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of synthesis and characterization, as well as the decision process for solvent selection.

Caption: Workflow for the synthesis and characterization of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Caption: Logical diagram for predicting solubility based on solvent polarity.

References

- 1. What is the solubility of Ammonium Bromide in different solvents? - Blog [rixingxincai.com]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Study of Quaternary Ammonium Cations for Bromine Sequestering Application in High Energy Density Electrolytes for Hydrogen Bromine Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embibe.com [embibe.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, a quaternary ammonium salt with potential applications in various fields of chemical and pharmaceutical research. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

Quaternary ammonium salts (QAS) are a class of compounds with diverse applications, including as phase-transfer catalysts, ionic liquids, and biologically active agents. The synthesis of novel QAS with specific functionalities is of significant interest in drug development and material science. This guide focuses on the preparation of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, which incorporates a reactive bromopropyl group, making it a versatile intermediate for further chemical modifications.

Synthetic Pathway

The synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide is achieved through the quaternization of 2,5-dimethylpyrrolidine with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom of the secondary amine, 2,5-dimethylpyrrolidine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. This initially forms the tertiary amine, 1-(3-bromopropyl)-2,5-dimethylpyrrolidine. In the same reaction vessel, the newly formed tertiary amine then undergoes a second intramolecular alkylation, where the nitrogen atom attacks the carbon of the bromopropyl group, which is not the intended reaction, or intermolecularly reacts with another molecule of 1,3-dibromopropane. However, the desired product is formed through the intermolecular reaction of the intermediate tertiary amine with another molecule of the alkylating agent is not the main pathway when starting with a secondary amine.

The more direct and common pathway involves a two-step process in a single pot. First, the secondary amine is N-alkylated to form the tertiary amine, 1-(3-bromopropyl)-2,5-dimethylpyrrolidine. This is then followed by the quaternization of the tertiary amine by another molecule of the alkylating agent, which in this case is not the desired product. To favor the formation of the target compound, an excess of 1,3-dibromopropane is used. This increases the likelihood that the intermediate tertiary amine will not react with another molecule of 2,5-dimethylpyrrolidine. The reaction can be visualized as follows:

Caption: Synthetic pathway for 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 2,5-Dimethylpyrrolidine | ≥98% | Commercially Available |

| 1,3-Dibromopropane | ≥99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Diethyl ether ((C₂H₅)₂O) | Anhydrous | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

Synthesis Procedure

A general workflow for the synthesis is outlined below:

Caption: Experimental workflow for the synthesis.

Step-by-step procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylpyrrolidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1,3-dibromopropane (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain a viscous oil or a solid.

-

Add a sufficient amount of anhydrous diethyl ether to the residue and stir vigorously to induce precipitation of the product.

-

Collect the white precipitate by vacuum filtration and wash it with several portions of diethyl ether to remove any unreacted 1,3-dibromopropane.

-

Dry the resulting solid under vacuum to yield 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature, to be determined |

| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO), insoluble in non-polar solvents (e.g., diethyl ether, hexanes) |

Spectroscopic Data

The following table summarizes the expected ¹H NMR spectroscopic data for the target compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| CH₃ on pyrrolidinium ring | Doublet | ~1.4 - 1.6 |

| CH₂ on pyrrolidinium ring | Multiplet | ~1.8 - 2.2 |

| CH on pyrrolidinium ring | Multiplet | ~3.5 - 3.8 |

| N-CH₂ (propyl chain) | Multiplet | ~3.6 - 3.9 |

| CH₂-CH₂-Br (propyl chain) | Multiplet | ~2.2 - 2.5 |

| CH₂-Br (propyl chain) | Triplet | ~3.4 - 3.6 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. Further characterization by ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) is recommended to fully confirm the structure.

Safety Precautions

-

2,5-Dimethylpyrrolidine is a flammable and corrosive liquid.

-

1,3-Dibromopropane is harmful if swallowed or inhaled and causes skin and eye irritation.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. The detailed experimental protocol and expected characterization data will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided methodology offers a reliable route to this versatile chemical intermediate.

CAS 94135-90-7 chemical structure and properties

This document provides a summary of the available technical information for the chemical compound with CAS number 94135-90-7.

Chemical Identification and Structure

The chemical compound identified by CAS number 94135-90-7 is Pyrrolidine, 1-(3-bromopropyl)-2,5-dimethyl-, hydrobromide (1:1) , also known as 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide .

Chemical Structure:

Caption: 2D structure of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of CAS 94135-90-7 is limited in publicly available literature. The following table summarizes the basic chemical identifiers.

| Property | Value |

| CAS Number | 94135-90-7 |

| Molecular Formula | C₉H₁₉Br₂N |

| Molecular Weight | 299.06 g/mol |

| Canonical SMILES | CC1CCCC(N1CCCBr)C.[Br-] |

| InChI Key | Not available in public databases. |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Development

There is a notable lack of published research detailing the applications of CAS 94135-90-7 in drug development, signaling pathway analysis, or as a pharmacological tool. Its structure, featuring a quaternary ammonium group and a bromoalkyl chain, suggests potential utility as a synthetic intermediate or as a probe in chemical biology, but specific examples are not documented in available literature.

Signaling Pathways and Mechanism of Action

No information is currently available in peer-reviewed scientific literature to associate CAS 94135-90-7 with any specific biological signaling pathways or to describe its mechanism of action.

Conclusion

The chemical compound CAS 94135-90-7, identified as 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, is a sparsely documented substance. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, synthetic methodologies, and biological activities is hampered by the limited availability of public data. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any application would necessitate de novo characterization and experimental validation.

Disclaimer: This document is based on a diligent search of publicly available scientific databases and chemical supplier information. The absence of detailed data reflects the current state of published knowledge and does not preclude the existence of such information in proprietary or unpublished sources. Researchers should exercise due caution and perform their own validation when working with this compound.

1-(3-Bromopropyl)-2,5-dimethylpyrrolidinium bromide: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide, a key precursor in the synthesis of functionalized ionic liquids. This document outlines its synthesis, potential physicochemical properties, and prospective applications, particularly in the realm of drug development and delivery.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Pyrrolidinium-based ILs, in particular, have garnered significant interest due to their electrochemical stability and versatility.[1] The introduction of a functionalized alkyl chain, such as a bromopropyl group, to the pyrrolidinium cation creates a valuable intermediate, 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide. This precursor opens avenues for further chemical modification, allowing for the synthesis of task-specific ionic liquids with tailored properties for applications in drug delivery, catalysis, and materials science.[2] The presence of the terminal bromine atom allows for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups.

Synthesis and Mechanism

The synthesis of 1-(3-bromopropyl)-2,5-dimethylpyrrolidinium bromide is achieved through a standard quaternization reaction. This involves the nucleophilic attack of the nitrogen atom in 2,5-dimethylpyrrolidine on one of the electrophilic carbon atoms of 1,3-dibromopropane. The reaction is typically carried out in a suitable solvent, and the desired product precipitates out of the solution or is isolated after solvent removal.

References

Thermal Stability of Pyrrolidinium Bromide Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the thermal stability of pyrrolidinium bromide salts. These compounds are a class of ionic liquids (ILs) with significant potential in various applications, including as electrolytes and in pharmaceutical development. Understanding their thermal behavior is critical for ensuring their safe and effective use. This document provides a comprehensive overview of their thermal decomposition, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Thermal Stability Data

The thermal stability of pyrrolidinium bromide salts is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset temperature of decomposition (Tonset), the temperature at 5% mass loss (Tstart 5%), and the temperature of maximum decomposition rate (Tpeak). DSC is used to determine thermal transitions like melting point (Tm) and glass transition temperature (Tg).

The following tables summarize the thermal stability data for a range of monocationic and dicationic pyrrolidinium bromide salts.

Table 1: Thermal Stability of Monocationic N-Alkyl-N-methylpyrrolidinium Bromide Salts

| Compound | Alkyl Chain | Tonset (°C) | Tmax (°C) | Reference |

| N-butyl-N-methylpyrrolidinium bromide | C4 | 274.7 - 283.4 | 283 - 294 | [1] |

| N-propyl-N-methylpyrrolidinium bromide | C3 | ~230 | - | Thermochim. Acta 2014, 589, 148-57[2] |

| N-pentyl-N-methylpyrrolidinium bromide | C5 | ~230 | - | Thermochim. Acta 2014, 589, 148-57[2] |

Note: Tonset and Tmax values for N-butyl-N-methylpyrrolidinium bromide vary with the heating rate used in the TGA analysis.[1]

Table 2: Thermal Stability of Dicationic Pyrrolidinium Bromide Salts

| Compound | Linker Chain | Tstart 5% (°C) | Tonset (°C) | Tpeak (°C) | Tm (°C) | Reference |

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | C3 | 272.8 | 271.2 | 304.7 | 209.2 | [3] |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | C8 | 280.3 | 287.9 | 308.6 | 174.3 | [3] |

| 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide | C4 | - | 200.7 - 212.8 | 205 - 254 | - | [1] |

Note: Tonset and Tpeak values for 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide vary with the heating rate used in the TGA analysis.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of Pyrrolidinium Bromide Salts

Monocationic N-Alkyl-N-methylpyrrolidinium Bromide: The synthesis of monocationic N-alkyl-N-methylpyrrolidinium bromides is typically achieved through a quaternization reaction. For example, the synthesis of 1-butyl-1-methylpyrrolidinium bromide involves the slow addition of an equimolar amount of 1-bromobutane to a round bottom flask containing N-methylpyrrolidine, with constant stirring.[1] The reaction is carried out under solventless conditions and refluxed at a controlled temperature (e.g., 40°C) for 24 hours. The resulting product is then washed with diethyl ether to remove any unreacted starting materials and dried under a vacuum.[1]

Dicationic bis(pyrrolidinium) Bromide Salts: Dicationic salts are synthesized via a similar Menschutkin reaction. For instance, 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide is prepared by reacting N-methylpyrrolidine with 1,3-dibromopropane.[4] The reaction conditions are adjusted to favor the formation of the dicationic product.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is performed to evaluate the thermal stability of the pyrrolidinium bromide salts. A small sample (typically 5-15 mg) is placed in a crucible (e.g., platinum or aluminum) within a thermogravimetric analyzer.[1][3] The sample is then heated at a constant rate (e.g., 5, 10, 15, 20, or 25 °C/min) over a specified temperature range (e.g., 40 to 700 °C) under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-90 mL/min).[1][3] The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline and the tangent of the mass loss curve.[1] The peak decomposition temperature (Tpeak) corresponds to the temperature at which the maximum rate of mass loss occurs, as indicated by the peak in the derivative thermogravimetry (DTG) curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to determine the thermal transitions of the salts. A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.[3] The analysis involves a programmed heating and cooling cycle. For example, a common procedure includes an initial heating cycle to remove any thermal history, followed by a cooling cycle and a second heating cycle at a controlled rate (e.g., 10 °C/min).[5] The instrument measures the heat flow to or from the sample relative to a reference, allowing for the determination of melting points (Tm), crystallization temperatures (Tc), and glass transition temperatures (Tg).

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal stability of pyrrolidinium bromide salts.

Factors Influencing Thermal Stability

The thermal stability of pyrrolidinium bromide salts is influenced by several structural factors:

-

Cation Structure: Dicationic pyrrolidinium salts can exhibit different thermal stabilities compared to their monocationic counterparts. For instance, 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide was found to be less thermally stable than 1-butyl-1-methylpyrrolidinium bromide.[1] This is in contrast to some dicationic imidazolium-based ILs, which have shown enhanced thermal stability.[1]

-

Alkyl Chain Length: The length of the alkyl chain on the pyrrolidinium ring can have a modest effect on thermal stability.

-

Linker Chain Length (for dicationic salts): In the case of dicationic salts, the length of the linker chain connecting the two pyrrolidinium rings can influence thermal properties. For example, the dicationic system with a longer octane linker showed a slightly higher onset of decomposition compared to the one with a propane linker.[3]

Thermal Degradation Mechanism

The thermal degradation of pyrrolidinium bromide salts is believed to proceed through mechanisms common to quaternary ammonium salts. The primary pathways are nucleophilic substitution (SN2) and Hofmann elimination.[1] In the SN2 pathway, the bromide anion acts as a nucleophile and attacks one of the alkyl groups attached to the nitrogen atom, leading to the formation of N-methylpyrrolidine and an alkyl bromide. The Hofmann elimination pathway involves the abstraction of a proton from a carbon atom beta to the nitrogen, resulting in the formation of an alkene, N-methylpyrrolidine, and hydrogen bromide. The prevalence of each pathway depends on the specific structure of the pyrrolidinium cation and the reaction conditions.

References

- 1. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ThermoML:Thermochim. Acta 2014, 589, 148-57 [trc.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Functionalized Pyrrolidinium Bromides in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of functionalized pyrrolidinium bromides in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the applications of these ionic liquids. The guide includes quantitative solubility data, detailed experimental protocols for synthesis and solubility determination, and visualizations of key processes and relationships to facilitate understanding and application in a laboratory setting.

Quantitative Solubility Data

The solubility of functionalized pyrrolidinium bromides is a critical parameter for their application in various fields, including as reaction media, electrolytes, and in drug delivery systems. The following table summarizes the available quantitative solubility data for a series of dicationic pyrrolidinium bromides in a range of common organic solvents at room temperature. The data is extracted from the study by Ferdeghini et al. (2022)[1][2].

| Compound Name | Abbreviation | Organic Solvent | Solubility (M) | Solubility (g/L) |

| 1,1'-(Propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | [C₃Mpyrr₂]Br₂ | Methanol | 2.526 | 921.2 |

| Ethanol | 1.470 | 536.0 | ||

| 2-Propanol | > 0.1 | > 36.5 | ||

| Acetonitrile | > 0.1 | > 36.5 | ||

| Acetone | < 0.01 | < 3.65 | ||

| Ethyl Acetate | < 0.01 | < 3.65 | ||

| Dichloromethane | < 0.01 | < 3.65 | ||

| 1,1'-(Octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | [C₈Mpyrr₂]Br₂ | Methanol | 1.25 | 542.5 |

| Ethanol | 0.65 | 282.1 | ||

| 2-Propanol | < 0.01 | < 4.34 | ||

| Acetonitrile | < 0.01 | < 4.34 | ||

| Acetone | < 0.01 | < 4.34 | ||

| Ethyl Acetate | < 0.01 | < 4.34 | ||

| Dichloromethane | < 0.01 | < 4.34 |

Note: Solubility values of "> 0.1 M" indicate that the compound is highly soluble, while "< 0.01 M" indicates very low solubility under the tested conditions. The g/L values were calculated based on the provided molarities and the molecular weights of the compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of dicationic pyrrolidinium bromides and the determination of their solubility in organic solvents, based on established procedures[1][3].

Synthesis of Dicationic Pyrrolidinium Bromides

This protocol describes a general one-step procedure for the synthesis of 1,1'-(alkane-diyl)bis(1-methylpyrrolidinium) bromides via the Menshutkin reaction[1][2].

Materials:

-

N-methylpyrrolidine

-

1,n-Dibromoalkane (e.g., 1,3-dibromopropane, 1,8-dibromooctane)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware

Procedure:

-

In a round-bottom flask, dissolve 2.1 equivalents of N-methylpyrrolidine in acetonitrile (e.g., 15 mmol in 5 mL CH₃CN).

-

In a separate beaker, prepare a solution of 1 equivalent of the desired 1,n-dibromoalkane in acetonitrile (e.g., 7.14 mmol in 15 mL CH₃CN).

-

Add the 1,n-dibromoalkane solution dropwise to the N-methylpyrrolidine solution while stirring.

-

Heat the reaction mixture to 80 °C and stir for 48 hours under reflux.

-

After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Wash the resulting solid product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain the desired dicationic pyrrolidinium bromide as a white solid.

Determination of Solubility by Gravimetric Method

This protocol outlines a gravimetric approach to determine the solubility of functionalized pyrrolidinium bromides in organic solvents at a specific temperature[1][3].

Materials:

-

Functionalized pyrrolidinium bromide salt

-

Organic solvent of interest

-

Analytical balance

-

Vials with caps

-

Magnetic stirrer with heating and temperature control

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add a known mass of the pyrrolidinium bromide salt to a vial.

-

Add a sufficient amount of the organic solvent to the vial to ensure that some solid residue remains, creating a saturated solution.

-

Seal the vial and stir the mixture vigorously for 10 minutes at the reflux temperature of the solvent to facilitate dissolution.

-

Transfer the vial to a temperature-controlled bath set at the desired temperature (e.g., 25 °C) and continue stirring for at least 2 hours to allow the solution to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid drawing any solid particles.

-

Weigh the syringe containing the saturated solution to determine the mass of the solution.

-

Dispense the solution into a pre-weighed container and evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved salt is obtained.

-

Calculate the solubility in grams per liter (g/L) or moles per liter (M) using the mass of the dissolved salt and the volume of the aliquot taken.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of functionalized pyrrolidinium bromide solubility.

Caption: Synthetic workflow for dicationic pyrrolidinium bromides.

Caption: Workflow for solubility determination by the gravimetric method.

Caption: Structure-solubility relationship of dicationic pyrrolidinium bromides.

References

Initial Characterization of Novel Pyrrolidinium-Based Ionic Liquids: A Technical Guide

This technical guide provides a comprehensive overview of the initial characterization of novel pyrrolidinium-based ionic liquids (ILs). It is intended for researchers, scientists, and drug development professionals who are exploring the synthesis and application of these versatile compounds. Pyrrolidinium-based ILs are salts with melting points below 100 °C, composed of a pyrrolidinium cation and a variety of possible anions.[1] Their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for diverse applications, including as electrolytes, heat-transfer fluids, and innovative platforms for drug delivery.[2][3][4] A thorough initial characterization is critical to understanding the structure-property relationships and determining the potential utility of any newly synthesized IL.

Synthesis of Pyrrolidinium-Based Ionic Liquids

The synthesis of pyrrolidinium-based ILs is often straightforward, with the specific route depending on whether a protic or aprotic IL is desired. Protic ionic liquids (PILs) are typically prepared through a simple and atom-economic neutralization reaction between a Brønsted base (pyrrolidine) and a Brønsted acid.[5][6] This method is valued for its simplicity and high yield.

A representative method for synthesizing a protic pyrrolidinium-based IL, such as pyrrolidinium nitrate, is as follows:

-

Preparation : Pyrrolidine is placed in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is immersed in an ice bath to control the reaction temperature.[5]

-

Neutralization : A Brønsted acid (e.g., nitric acid) is added dropwise to the stirred pyrrolidine.[5] The temperature is carefully monitored to prevent product degradation from the exothermic reaction.

-

Purification : After the addition is complete, the mixture is stirred for several hours at room temperature. The resulting product is then purified to remove any unreacted starting materials or water. This is often achieved by drying under a high vacuum at a controlled temperature (e.g., 60–90 °C) for 24 hours.[7]

-

Verification : The final product's purity and water content are verified using techniques like Karl Fischer titration to ensure the removal of water, which can significantly impact the IL's physicochemical properties.[7]

Caption: General workflow for the synthesis of protic pyrrolidinium-based ionic liquids.

Core Physicochemical Characterization

Once synthesized, a novel IL must undergo rigorous characterization to determine its fundamental properties. This process involves structural confirmation followed by the measurement of its thermal, physical, and electrochemical characteristics.

Confirming the chemical structure and assessing the purity of the synthesized IL is the first and most critical step. Spectroscopic methods are indispensable for this purpose.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the structure of the cation and anion by analyzing the chemical shifts and coupling constants.

-

Mass Spectrometry (MS) : Provides information on the mass-to-charge ratio of the constituent ions, confirming their identity.[8]

-

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups within the ionic liquid's structure.[8]

The thermal behavior of an IL dictates its operational temperature range and stability.

Experimental Protocols:

-

Differential Scanning Calorimetry (DSC) : This technique is used to determine phase transition temperatures, including the melting point (Tfus) and glass transition temperature (Tg), as well as the enthalpy of fusion (ΔfusH).[2][7]

-

Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal decomposition temperature (Td), which indicates the upper limit of the IL's thermal stability.[3][7]

Table 1: Thermal Properties of Selected Pyrrolidinium-Based Ionic Liquids

| Ionic Liquid | Melting Temp. (Tfus) | Enthalpy of Fusion (ΔfusH) | Decomposition Temp. (Td) | Citations |

|---|---|---|---|---|

| [EMPYR][CF₃SO₃]¹ | 495.45 K | 9.99 kJ·mol⁻¹ | Not Reported | [2] |

| [PMPYR][CF₃SO₃]² | 418.15 K | 37.24 kJ·mol⁻¹ | Not Reported | [2] |

| [C₃C₁pyr][NTf₂]³ | 274.6 K | Not Reported | 771 K | [3] |

| [C₄C₁pyr][NTf₂]⁴ | 289.1 K | Not Reported | 776 K | [3] |

| [Pyrr][NO₃]⁵ | 27 °C | Not Reported | 220 °C | [5][6] |

¹ 1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate ² 1-propyl-1-methylpyrrolidinium trifluoromethanesulfonate ³ 1-propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ⁴ 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ⁵ Pyrrolidinium nitrate

These properties are crucial for understanding the IL's behavior as a solvent or electrolyte and are heavily influenced by the structure of the cation and anion.[2]

Experimental Protocols:

-

Densitometry : The density (ρ) is typically measured using a vibrating tube densitometer over a range of temperatures.

-

Viscometry : The dynamic viscosity (η) is measured using a rheometer or viscometer, also as a function of temperature.[7]

-

Conductometry : Ionic conductivity (σ) is determined using a conductivity meter, which measures the material's ability to conduct an electric current.[7]

Table 2: Physicochemical Properties of Selected Pyrrolidinium-Based ILs at 25 °C (298.15 K)

| Ionic Liquid | Density (ρ) (g·cm⁻³) | Viscosity (η) (mPa·s) | Ionic Conductivity (σ) (mS·cm⁻¹) | Citations |

|---|---|---|---|---|

| [Pyrr][NO₃] | 1.23 | 48 | 26 | [5][6] |

| [Pyrr][HCOO]⁶ | 1.13 | 21 | 56 | [5][6] |

| [Pyrr][CH₃COO]⁷ | 1.08 | 62 | 22 | [5][6] |

| Pyr₁,₂O₃TFSA⁸ | Not Reported | 48 | 4.9 | [9] |

⁶ Pyrrolidinium formate ⁷ Pyrrolidinium acetate ⁸ N-propoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide

Characterization Workflow and Structure-Property Relationships

The characterization of a novel ionic liquid follows a logical progression from synthesis and basic verification to in-depth analysis and application-specific testing. The ultimate goal is to understand how molecular-level changes in the cation and anion structures translate into macroscopic physicochemical properties.

Caption: A logical workflow for the initial characterization of novel ionic liquids.

The tunability of ILs is their most powerful feature. By modifying the alkyl chain length on the pyrrolidinium cation or changing the nature of the anion, researchers can systematically alter the resulting properties.[2][10] For instance, increasing the alkyl chain length on the cation often leads to increased viscosity and decreased ionic conductivity but may also lower the melting point.[2][11]

Caption: Conceptual diagram of how cation and anion modifications influence IL properties.

Relevance for Drug Development

For drug development professionals, these fundamental properties are directly relevant to the formulation and delivery of active pharmaceutical ingredients (APIs).[4]

-

Solubility : The unique solvating power of ILs can enhance the solubility of poorly soluble drug candidates.[4]

-

Drug Delivery Systems : ILs can be used to create novel drug delivery systems like nanoparticles and micelles.[4]

-

API-ILs : A promising strategy involves creating Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where the drug itself is part of the ionic liquid structure, potentially improving its physical properties and bioavailability.[1][12]

-

Toxicity : An initial characterization of cytotoxicity is essential for any IL intended for biomedical application. Studies have shown that the toxicity of pyrrolidinium ILs can be tuned, for instance, by altering the cation's alkyl chain length.[1][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Functionalized Pyrrolidinium Compounds

For Immediate Release

[City, State] – [Date] – The unique structural and chemical properties of functionalized pyrrolidinium compounds are positioning them as a versatile scaffold in a multitude of scientific disciplines. This in-depth technical guide explores burgeoning research avenues for these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into their therapeutic potential as anticancer and antimicrobial agents, their application in materials science as highly stable ionic liquids, and their role in asymmetric synthesis as efficient organocatalysts.

The five-membered nitrogen-containing heterocyclic structure of the pyrrolidinium ring provides a three-dimensional framework that is pivotal for its diverse biological activities and applications.[1][2] Strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties, leading to the development of novel compounds with enhanced efficacy and specificity.

Therapeutic Potential: A New Frontier in Drug Discovery

Functionalized pyrrolidinium derivatives have demonstrated significant promise as a source of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of various pyrrolidinium compounds against a range of human cancer cell lines.[3][4][5] Research has shown that these compounds can induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor growth and metastasis.[6][7]

Table 1: Anticancer Activity of Functionalized Pyrrolidinium Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast) | 1.496 - 1.831 | [8] |

| Tetrazolopyrrolidine-1,2,3-triazole Analogues | HeLa (Cervical) | 0.32 - 1.80 | [9] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | IGR39 (Melanoma), PPC-1 (Prostate), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | 2.50 - 19.77 | [10] |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Comparable to Cytarabine | [11] |

| Pyrrolidinium Fullerenes (NDMPFI) | Lung Cancer Model | Significant tumor suppression | [6] |

One notable area of investigation involves the targeting of the urokinase receptor (uPAR), a protein often overexpressed in aggressive cancers and linked to poor prognosis.[1][12] Pyrrolidinone and piperidinone-based compounds have been shown to inhibit uPAR-mediated signaling, thereby impairing cancer cell invasion, adhesion, and migration.[7] Furthermore, certain pyrazole-based derivatives have demonstrated the ability to inhibit ERK phosphorylation and disrupt HIF1α and NF-κB signaling pathways, leading to apoptosis in cancer cells.[7] Another novel approach involves the use of pyrrolidinium-functionalized fullerenes as inhibitors of YTH N6-methyladenosine RNA binding protein 1 (YTHDF1), which effectively suppresses cancer cell proliferation by inducing cell cycle arrest.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Test compound (functionalized pyrrolidinium derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Diagrams:

Caption: uPAR Signaling Pathway in Cancer.

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Functionalized pyrrolidinium compounds have emerged as a promising class of molecules with potent activity against a variety of bacterial and fungal pathogens.[13][14][15] Their mechanism of action is thought to involve the disruption of the bacterial cell wall synthesis pathway, a critical process for bacterial survival.[16][17]

Table 2: Antimicrobial Activity of Functionalized Pyrrolidinium Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus, Candida tropicalis | 32 - 128 | [4] |

| Pyrrolidine-2,5-dione Derivatives | Enterococcus faecalis, Candida albicans | 0.125 - 0.5 (µM) | [8] |

| Benzoylaminocarbothioyl pyrrolidines | Gram-negative and Gram-positive bacteria, Candida species | 25 - 400 | [18] |

| Piperidine and pyrrolidine substituted halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | 32 - 512 | [19] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][20][21][22]

Materials:

-

96-well microtiter plates

-

Test compound (functionalized pyrrolidinium derivative)

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism. This typically involves growing the organism to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Bacterial Cell Wall Synthesis Pathway.

Materials Science: The Rise of Pyrrolidinium-Based Ionic Liquids

Functionalized pyrrolidinium compounds are at the forefront of ionic liquid (IL) research due to their remarkable physicochemical properties, including high thermal stability, wide electrochemical windows, and tunable solvency.[10][16][23] These characteristics make them ideal candidates for a variety of applications in materials science, particularly as electrolytes in energy storage devices and as green solvents in chemical processes.

Table 3: Physicochemical Properties of Selected Pyrrolidinium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Ionic Conductivity (S cm⁻¹ at 25°C) | Reference |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | bis(fluorosulfonyl)amide ([FSA]⁻) | 129.3 | 2.7 x 10⁻³ (with 20 mol% NaFSA) | [3][16] |

| N-ethyl-N-isopropylpyrrolidinium ([Cᵢ₃epyr]⁺) | bis(fluorosulfonyl)amide ([FSA]⁻) | 189 | 2.2 x 10⁻³ (with 10 mol% NaFSA) | [3][16] |

| 1-ethyl-1-methylpyrrolidinium ([EMPYR]⁺) | trifluoromethanesulfonate ([CF₃SO₃]⁻) | - | - | [13][24] |

| 1-propyl-1-methylpyrrolidinium ([PMPYR]⁺) | trifluoromethanesulfonate ([CF₃SO₃]⁻) | - | - | [13][24] |

| 1-butyl-1-methylpyrrolidinium ([Pyrr₁₄]⁺) | bis{(trifluoromethyl)sulfonyl}imide ([TFSI]⁻) | - | - | [19] |

The structure of the cation and the nature of the anion play a crucial role in determining the physical properties of the ionic liquid. For instance, increasing the alkyl chain length on the pyrrolidinium cation can influence the melting point and solubility.[13][24] The choice of anion also significantly impacts properties like viscosity and conductivity. These tunable characteristics allow for the design of task-specific ionic liquids for applications such as electrolytes in sodium-ion batteries and as media for the synthesis of platinum catalysts.[1][3][16][25]

Experimental Workflow: Synthesis of a Pyrrolidinium-Based Ionic Liquid

Caption: Synthesis of N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.

Asymmetric Catalysis: Chiral Pyrrolidinium Organocatalysts

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyrrolidine-based structures, particularly those derived from proline, have been extensively explored as organocatalysts for a wide range of asymmetric transformations.[17][24][25] These catalysts operate via the formation of transient iminium or enamine intermediates, enabling highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations.

A significant area of research is the asymmetric Michael addition, a powerful tool for the construction of chiral building blocks. Pyrrolidine-based organocatalysts have demonstrated exceptional performance in catalyzing the addition of aldehydes and ketones to nitroolefins, affording the desired products with high yields and excellent enantioselectivities.[5][17]

Table 4: Performance of Pyrrolidinium-Based Organocatalysts in Asymmetric Michael Addition

| Catalyst | Reactants | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Pyrrolidine (OC4) | 3-phenylpropionaldehyde + trans-β-nitrostyrene | Methylcyclohexane | 87 | 92:8 | 85 | [17] |

| Chiral Quaternary Alkylammonium Ionic Liquid | Aldehydes/Ketones + Nitroolefins | Solvent-free | - | >99 | >99 | [26] |

| α,β-Dipeptides | Isobutyraldehyde + Nitroolefins | Solvent-free | - | - | - | [27] |

The steric and electronic properties of the substituents on the pyrrolidine ring can be readily modified to optimize the catalyst's performance for a specific reaction. This tunability, coupled with their operational simplicity and environmentally friendly nature, makes pyrrolidinium-based organocatalysts a highly attractive alternative to traditional metal-based catalysts.

Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral pyrrolidine derivative.[17][27][28][29][30][31][32]

Materials:

-

Chiral pyrrolidine-based organocatalyst

-

Aldehyde

-

Nitroalkene

-

Anhydrous solvent (e.g., toluene, CH2Cl2, or solvent-free)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and reaction vessel

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (typically 10-20 mol%).

-

Addition of Reactants: Add the nitroalkene (1.0 equivalent) and the aldehyde (1.5-2.0 equivalents) to the reaction vessel. If using a solvent, add it at this stage.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired Michael adduct.

-

Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Future Directions and Conclusion

The field of functionalized pyrrolidinium compounds is ripe with opportunities for further exploration. In medicinal chemistry, future research will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their structure-activity relationships to enhance their therapeutic indices. The development of pyrrolidinium-based drug delivery systems also presents a promising avenue for improving the bioavailability and targeted delivery of various therapeutic agents.

In materials science, the design and synthesis of novel pyrrolidinium-based ionic liquids with tailored properties will continue to drive innovation in energy storage, catalysis, and green chemistry. The exploration of their application in areas such as biomass processing and CO2 capture is also of significant interest.

In the realm of asymmetric catalysis, the development of more efficient and recyclable pyrrolidinium-based organocatalysts will remain a key focus. The application of these catalysts in a broader range of complex organic transformations holds the potential to streamline the synthesis of valuable chiral molecules.

References

- 1. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. academic.oup.com [academic.oup.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell wall biosynthesis — Kahne Lab [kahnelab.chemistry.harvard.edu]

- 12. Urokinase receptor and resistance to targeted anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. researchgate.net [researchgate.net]

- 16. hereditybio.in [hereditybio.in]

- 17. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. protocols.io [protocols.io]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]

- 31. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicationic Pyrrolidinium Bromides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicationic pyrrolidinium bromides are a class of quaternary ammonium salts characterized by two pyrrolidinium cationic centers linked by a spacer, with bromide anions. These compounds, often referred to as gemini surfactants or dicationic ionic liquids, have garnered significant interest due to their unique physicochemical properties and diverse applications. Their enhanced thermal stability, higher melting points, and better solubility compared to their monocationic counterparts make them suitable for various applications, including as electrolytes in batteries, catalysts in organic synthesis, and as antimicrobial agents.[1][2] This document provides a detailed experimental protocol for the synthesis of symmetrical dicationic pyrrolidinium bromides via a one-step Menschutkin reaction.

Experimental Protocol

This protocol outlines the synthesis of 1,1'-(alkane-diyl)bis(1-methylpyrrolidinium) bromides, a common class of symmetrical dicationic pyrrolidinium bromides. The procedure involves the quaternization of N-methylpyrrolidine with a dihaloalkane.

Materials:

-

N-methylpyrrolidine (≥98%)

-

1,n-dibromoalkane (e.g., 1,3-dibromopropane, 1,8-dibromooctane) (≥98%)

-

Acetonitrile (CH3CN), anhydrous (≥99.8%)

-

Diethyl ether ((C2H5)2O), anhydrous (≥99%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for filtration and washing

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylpyrrolidine (2.1 equivalents) in anhydrous acetonitrile (5 mL).[3] The flask should be under an inert atmosphere to prevent the ingress of moisture.

-

Addition of Dibromoalkane: In a dropping funnel, prepare a solution of the desired 1,n-dibromoalkane (1 equivalent) in anhydrous acetonitrile (15 mL).[3]

-

Reaction: Add the dibromoalkane solution dropwise to the stirred N-methylpyrrolidine solution at room temperature.[3]

-

Heating and Reflux: After the addition is complete, heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 48 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The dicationic pyrrolidinium bromide product will typically precipitate out of the acetonitrile solution.

-

Washing: Collect the precipitate by vacuum filtration. Wash the solid product multiple times with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified white solid product under vacuum to remove residual solvents. The final product is often hygroscopic and should be stored in a desiccator.[4]

Characterization:

The synthesized dicationic pyrrolidinium bromides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[3][4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the dicationic cation.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: ATR-FTIR can provide information about the functional groups present in the molecule.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of two examples of dicationic pyrrolidinium bromides with different alkane linker chain lengths.

| Compound Name | Linker Chain | Reaction Time (h) | Temperature (°C) | Yield (%) | Physical State | Reference |

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide | Propane | 48 | 80 | 97 | Hygroscopic white solid | [4] |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) bromide | Octane | 48 | 80 | 99 | Hygroscopic white solid | [4] |

Mandatory Visualizations

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of dicationic pyrrolidinium bromides.

Logical Relationship of Components:

Caption: Key components and their roles in the synthesis reaction.

References

Application of Pyrrolidinium-Based Ionic Liquids as Electrolytes: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing pyrrolidinium-based ionic liquids (ILs) as electrolytes in electrochemical devices. These materials are gaining significant attention due to their favorable properties, including high ionic conductivity, wide electrochemical stability windows, low volatility, and excellent thermal stability, making them promising candidates for next-generation energy storage systems and other electrochemical applications.[1][2][3][4]

Introduction to Pyrrolidinium-Based Ionic Liquids

Pyrrolidinium-based ILs are a class of molten salts that are liquid at or near room temperature. They consist of a pyrrolidinium cation and a variety of possible anions. The structure of the cation and the choice of the anion significantly influence the physicochemical properties of the ionic liquid, allowing for the tuning of properties for specific applications.[1][2][3] Their versatility and compatibility with various electrode materials make them particularly suitable for use in lithium-ion batteries and supercapacitors.[1][2][3]

Below is a generalized structure of a pyrrolidinium-based ionic liquid.

Caption: General chemical structure of pyrrolidinium-based ionic liquids.

Key Performance Data

The selection of a suitable pyrrolidinium-based IL electrolyte is dependent on its physicochemical properties. The following table summarizes key quantitative data for some common examples.

| Ionic Liquid Cation | Anion | Ionic Conductivity (mS/cm) at 25°C | Electrochemical Stability Window (V) | Viscosity (cP) at 25°C | Thermal Decomposition Temp. (°C) |

| N-methyl-N-propylpyrrolidinium ([PMPyr]+) | Bis(trifluoromethanesulfonyl)imide ([TFSI]−) | 3.9 | 4.8 - 5.9 | 72 | >350 |

| N-butyl-N-methylpyrrolidinium ([BMPyr]+) | Bis(trifluoromethanesulfonyl)imide ([TFSI]−) | 2.1 | ~5.5 | 114 | >400 |

| N-butyl-N-methylpyrrolidinium ([BMPyr]+) | Bis(fluorosulfonyl)imide ([FSI]−) | 8.9 | 4.6 | 45 | ~200 |

| N-methoxyethyl-N-methylpyrrolidinium ([MOEMPyr]+) | Bis(trifluoromethanesulfonyl)imide ([TFSI]−) | 2.6 | 5.1 | 85 | >350 |

| N-ethyl-N-methylpyrrolidinium ([EMPyr]+) | Tetrafluoroborate ([BF4]−) | 10.2 | ~4.5 | 43 | >300 |

Note: The presented values are approximate and can vary based on purity, water content, and measurement conditions.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of a common pyrrolidinium-based ionic liquid and the subsequent fabrication and testing of a lithium-ion battery coin cell using this electrolyte.

Synthesis of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyr][TFSI])

This protocol describes a typical two-step synthesis for [PMPyr][TFSI].

Materials:

-

N-methylpyrrolidine

-

1-Bromopropane

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

Ethyl acetate

-

Dichloromethane

-

Deionized water

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Protocol:

Step 1: Synthesis of N-methyl-N-propylpyrrolidinium Bromide ([PMPyr][Br])

-

In a round-bottom flask, dissolve N-methylpyrrolidine in ethyl acetate.

-

Add 1-bromopropane dropwise to the solution while stirring at room temperature. A typical molar ratio is 1:1.1 (N-methylpyrrolidine:1-bromopropane).

-

After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours.

-

Cool the reaction mixture to room temperature. The product, [PMPyr][Br], will precipitate as a white solid.

-

Filter the solid product and wash it several times with ethyl acetate to remove unreacted starting materials.

-

Dry the product under vacuum at 60-80°C for at least 24 hours.

Step 2: Anion Exchange to form [PMPyr][TFSI]

-

Dissolve the dried [PMPyr][Br] in deionized water.

-

In a separate flask, dissolve an equimolar amount of LiTFSI in deionized water.

-

Slowly add the LiTFSI solution to the [PMPyr][Br] solution while stirring. A dense, water-immiscible ionic liquid phase will form.

-

Transfer the mixture to a separatory funnel and separate the lower ionic liquid layer.

-

Wash the ionic liquid layer multiple times with small portions of deionized water to remove residual lithium bromide. Test the aqueous layer with a silver nitrate solution to ensure the absence of bromide ions (no precipitate).

-

Dissolve the washed ionic liquid in dichloromethane and dry the solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane using a rotary evaporator.

-

Dry the final product, [PMPyr][TFSI], in a vacuum oven at a temperature above 100°C for at least 48 hours to remove any residual water and solvent.

Fabrication and Assembly of a Li-ion Coin Cell

This protocol details the steps for fabricating electrodes and assembling a CR2032 coin cell using a pyrrolidinium-based IL electrolyte.

Materials:

-

Active material (e.g., LiFePO₄ for the cathode, graphite for the anode)

-

Conductive carbon (e.g., Super P)

-

Binder (e.g., Polyvinylidene fluoride - PVDF)

-

Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

-

Pyrrolidinium-based ionic liquid electrolyte (e.g., 1M LiTFSI in [PMPyr][TFSI])

-

Lithium metal foil (for anode in a half-cell)

-

Separator (e.g., Celgard 2400)

-

CR2032 coin cell components (casings, spacers, springs)

Equipment:

-

Planetary ball mill or mortar and pestle

-

Slurry mixer/homogenizer

-

Doctor blade film applicator

-

Vacuum oven

-

Electrode punching machine

-

Glovebox with an argon atmosphere

-

Coin cell crimper

Protocol:

Step 1: Electrode Slurry Preparation

-

Dry the active material, conductive carbon, and PVDF in a vacuum oven at the appropriate temperatures (e.g., 120°C for LiFePO₄ and graphite, 80°C for PVDF) for at least 12 hours.

-

Inside a glovebox or a dry room, mix the active material, conductive carbon, and PVDF in a predetermined weight ratio (e.g., 8:1:1 for the cathode).

-

Slowly add NMP to the powder mixture while stirring to form a homogeneous slurry with the desired viscosity.

Step 2: Electrode Casting and Drying

-

Cast the slurry onto a current collector (e.g., aluminum foil for the cathode, copper foil for the anode) using a doctor blade with a set gap to control the thickness.

-

Dry the coated electrode in a vacuum oven, typically at 80-120°C, for at least 12 hours to completely remove the NMP.

Step 3: Electrode Punching and Cell Assembly (inside an argon-filled glovebox)

-

Punch out circular electrodes of the desired diameter (e.g., 12 mm for the cathode, 14 mm for the lithium anode in a half-cell).

-

Place the cathode at the bottom of the coin cell casing.

-

Add a few drops of the pyrrolidinium-based IL electrolyte to wet the cathode surface.

-

Place a separator on top of the cathode.

-

Add a few more drops of the electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Add a spacer and a spring.

-

Place the top cap on the cell and crimp it using a coin cell crimper to ensure a hermetic seal.

Caption: A simplified workflow for the fabrication and assembly of a coin cell.

Electrochemical Characterization

The following are standard protocols for characterizing the performance of the assembled coin cell.

Equipment:

-

Battery cycler

-

Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability

Protocol:

1. Cyclic Voltammetry (CV)

-

Purpose: To determine the electrochemical stability window of the electrolyte and to study the redox reactions of the electrode materials.

-

Procedure:

-

Connect the assembled cell to the potentiostat.

-

Set the potential window to a range appropriate for the electrolyte and electrode materials (e.g., 2.5 V to 4.2 V for a LiFePO₄ cathode).

-

Set a slow scan rate (e.g., 0.1 mV/s).

-

Run the CV for several cycles until a stable voltammogram is obtained.

-

2. Galvanostatic Cycling

-

Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

-

Procedure:

-

Connect the cell to the battery cycler.

-

Set the charge and discharge current rates (C-rates, e.g., C/10 for initial cycles).

-

Set the upper and lower voltage cut-off limits.

-

Perform a formation cycle at a low C-rate.

-

Cycle the cell for a desired number of cycles, recording the capacity and efficiency at each cycle.

-

3. Electrochemical Impedance Spectroscopy (EIS)

-

Purpose: To investigate the impedance characteristics of the cell, including the electrolyte resistance and charge transfer resistance.

-

Procedure:

-

Connect the cell to the potentiostat.

-

Set the cell to a specific state of charge (e.g., 50% SOC).

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance data and analyze it using a Nyquist plot and equivalent circuit modeling.

-

Caption: A typical workflow for the electrochemical characterization of a coin cell.

Logical Relationships of Properties and Performance

The performance of an electrochemical device is intrinsically linked to the properties of the pyrrolidinium-based ionic liquid electrolyte. The following diagram illustrates these relationships.

Caption: Relationship between IL properties and device performance.

By understanding these relationships and following the provided protocols, researchers can effectively synthesize, characterize, and implement pyrrolidinium-based ionic liquids as high-performance electrolytes in a variety of electrochemical applications.

References

Application Notes and Protocols: A Step-by-Step Guide to the Quaternization of 2,5-Dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quaternization of 2,5-dimethylpyrrolidine, a common synthetic transformation used to introduce a quaternary ammonium group. Quaternary ammonium salts are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. The following protocol outlines a general and efficient method using an alkyl halide as the alkylating agent in the presence of a mild base. This procedure is adaptable for various alkylating agents to generate a library of N-alkylated 2,5-dimethylpyrrolidinium salts.

Introduction

The quaternization of amines is a fundamental reaction in organic synthesis, involving the alkylation of a tertiary amine to form a quaternary ammonium salt. In the case of secondary amines, such as 2,5-dimethylpyrrolidine, the reaction proceeds through initial N-alkylation to a tertiary amine, which is then further alkylated to the final quaternary salt. This process, often referred to as exhaustive alkylation, is crucial for the synthesis of various compounds, including phase-transfer catalysts, ionic liquids, and biologically active molecules.[1] The general procedure involves the reaction of the amine with an excess of an alkylating agent, typically an alkyl halide, in the presence of a base to neutralize the acid generated during the reaction.[2][3]

Experimental Protocol: Quaternization of 2,5-Dimethylpyrrolidine with Methyl Iodide

This protocol describes the synthesis of N,N-dimethyl-2,5-dimethylpyrrolidinium iodide.

Materials

-

2,5-Dimethylpyrrolidine (cis/trans mixture or a specific isomer)

-

Methyl iodide (CH₃I)

-

Potassium bicarbonate (KHCO₃) or Sodium carbonate (Na₂CO₃)

-

Methanol (CH₃OH), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylpyrrolidine (1.0 eq).

-

Dissolve the amine in anhydrous methanol or acetonitrile (approximately 10-20 mL per gram of amine).

-

Add potassium bicarbonate or sodium carbonate (2.5-3.0 eq) to the solution. The base will act as a scavenger for the hydroiodic acid (HI) formed during the reaction.[2][3]

-

Flush the flask with an inert gas (argon or nitrogen).

-

-